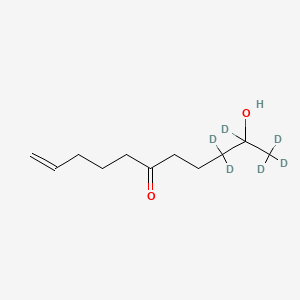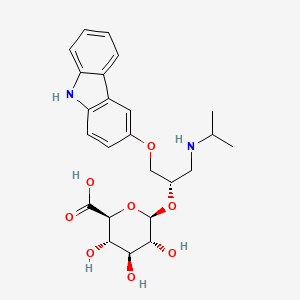
(S)-Carazolol Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Carazolol Glucuronide is a glucuronide conjugate of (S)-Carazolol, a beta-adrenergic receptor antagonist. Glucuronides are compounds formed by linking glucuronic acid to another substance via a glycosidic bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Carazolol Glucuronide typically involves the enzymatic or chemical conjugation of (S)-Carazolol with glucuronic acid. Enzymatic synthesis is often preferred due to its specificity and efficiency. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer the glucuronic acid moiety from uridine diphosphate glucuronic acid (UDPGA) to (S)-Carazolol .
Industrial Production Methods: Industrial production of glucuronides, including this compound, can be achieved through microbial biotransformation, mammalian S9/microsome preparations, and late-stage chemical synthesis screens. These methods are scalable and can provide gram amounts of the desired glucuronides .
Chemical Reactions Analysis
Types of Reactions: (S)-Carazolol Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. The glucuronide moiety can be hydrolyzed under acidic or basic conditions to release the parent compound, (S)-Carazolol .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. For example, hydrolysis can be achieved using hydrochloric acid or sodium hydroxide .
Major Products Formed: The major products formed from the reactions of this compound include (S)-Carazolol and glucuronic acid. In the case of oxidation, the products may include oxidized derivatives of (S)-Carazolol .
Scientific Research Applications
(S)-Carazolol Glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used to study the metabolism and excretion of (S)-Carazolol, as well as the role of glucuronidation in drug metabolism. Additionally, it serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of glucuronide conjugates .
Mechanism of Action
The mechanism of action of (S)-Carazolol Glucuronide involves its interaction with beta-adrenergic receptors. As a glucuronide conjugate, it is more water-soluble than the parent compound, facilitating its excretion from the body. The glucuronidation process is catalyzed by UDP-glucuronosyltransferases, which transfer the glucuronic acid moiety to (S)-Carazolol .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (S)-Carazolol Glucuronide include other beta-adrenergic receptor antagonists that undergo glucuronidation, such as propranolol glucuronide and metoprolol glucuronide .
Uniqueness: What sets this compound apart from other similar compounds is its specific interaction with beta-adrenergic receptors and its unique pharmacokinetic profile. The glucuronidation of (S)-Carazolol enhances its water solubility and facilitates its excretion, making it an important compound for studying drug metabolism and excretion .
Properties
Molecular Formula |
C24H30N2O8 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S)-1-(9H-carbazol-3-yloxy)-3-(propan-2-ylamino)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H30N2O8/c1-12(2)25-10-14(33-24-21(29)19(27)20(28)22(34-24)23(30)31)11-32-13-7-8-18-16(9-13)15-5-3-4-6-17(15)26-18/h3-9,12,14,19-22,24-29H,10-11H2,1-2H3,(H,30,31)/t14-,19-,20-,21+,22-,24+/m0/s1 |
InChI Key |
IKXVDMBFNKFPCU-SFMYAERKSA-N |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC2=C(C=C1)NC3=CC=CC=C32)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC2=C(C=C1)NC3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



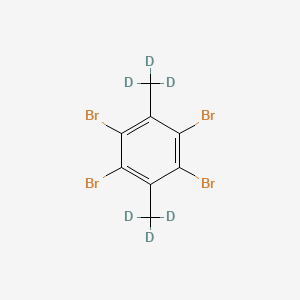
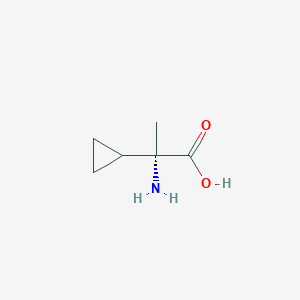
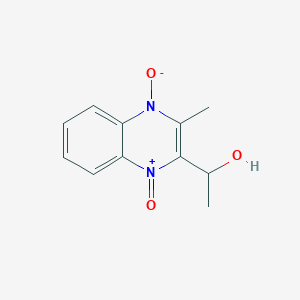
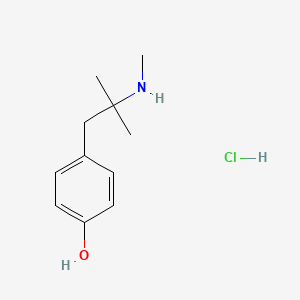
![(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B13448007.png)


![2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate](/img/structure/B13448044.png)
![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13448047.png)

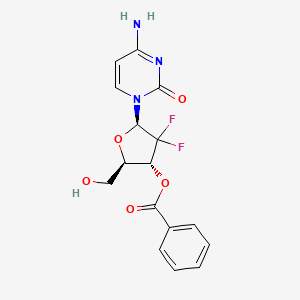
![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)
